molecular formula C₁₄H₂₅NO₁₁ B1141858 beta-D-GlcpNAc-(1->3)-D-Manp CAS No. 210036-24-1

beta-D-GlcpNAc-(1->3)-D-Manp

Numéro de catalogue: B1141858
Numéro CAS: 210036-24-1
Poids moléculaire: 383.35
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Beta-D-GlcpNAc-(1->3)-D-Manp is a monosaccharide that is found in many biological systems, including plants, animals, and bacteria. It is a structural component of glycoproteins, glycolipids, and glycosaminoglycans. It has been studied extensively for its potential use in medical and biotechnological applications.

Applications De Recherche Scientifique

  • Synthesis and Enzymatic Activity : β-D-GlcpNAc-(1→2)-5a-carba-α-D-Manp-(1→6)-β-D-Glcp-O(CH2)7CH3, a carbocyclic analog of β-D-GlcpNAc-(1→3)-D-Manp, demonstrates full activity as an acceptor for N-acetylglucosaminyltransferase-V. This finding is significant for understanding the synthesis and activity of similar structures (Ogawa et al., 1995).

  • Molecular Modeling and Interaction Studies : The β-D-GlcpNAc-(1→6)-α-D-Manp disaccharide, related to β-D-GlcpNAc-(1→3)-D-Manp, is a constituent of cell-surface glycoconjugates and a malignancy marker. Its conformational preferences in the presence of wheat germ agglutinin have been studied through molecular modeling and NMR spectroscopy, indicating several potential bound state conformations (Lycknert et al., 2004).

  • Importance in Enzyme Recognition : Research shows that none of the hydroxyl groups on the Glc-residue in β-D-GlcpNAc-(1→2)-α-D-Manp-(1→6)-β-D-Glcp-OR are crucial for its recognition by N-acetylglucosaminyltransferase-V, suggesting a specific recognition mechanism for this enzyme (Linker et al., 1993).

  • Applications in Enzymatic Assays : The synthesis of related tetrasaccharides and pentasaccharides, which are substrates for specific N-acetylglucosaminyltransferases, is essential for enzymatic assays that quantify enzymic conversion. This synthesis approach aids in understanding complex carbohydrate structures (Srivastava & Hindsgaul, 1992).

  • Enzyme Inhibitor Screening : Frontal affinity chromatography coupled to mass spectrometry has been used to determine binding constants for enzyme inhibitors, including analogs of β-D-GlcpNAc-(1→3)-D-Manp. This technique is valuable for rapid evaluation of enzyme inhibitors (Zhang et al., 2001).

  • Structural Investigations : Detailed structural investigations of glycopeptides, including those containing β-D-GlcpNAc-(1→3)-D-Manp, have been conducted to understand the complexity of carbohydrate units in biological systems (Conchie et al., 1983).

Mécanisme D'action

Target of Action

GlcNAcbeta1-3Man, also known as 3-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose, beta-D-GlcpNAc-(1->3)-D-Manp, or beta-D-GlcNAc-(1->3)-D-Man, primarily targets N-linked glycoproteins . These glycoproteins play a crucial role in various biological processes, including cell-cell interaction, immune response, and protein folding .

Mode of Action

The compound interacts with its targets through a process known as glycosylation, where it adds a GlcNAc group to the mannose residue of the glycoprotein via a beta-1,3 linkage . This modification can alter the function and stability of the target glycoprotein .

Biochemical Pathways

GlcNAcbeta1-3Man is involved in the hexosamine biosynthesis pathway (HBP), which is responsible for the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) . UDP-GlcNAc is a critical substrate for protein glycosylation, including the modification of N-linked glycoproteins . The HBP pathway is regulated to maintain the homeostasis of UDP-GlcNAc content .

Pharmacokinetics

The bioavailability of similar compounds like glucosamine has been studied, and they are known to have good oral bioavailability .

Result of Action

The action of GlcNAcbeta1-3Man results in the formation of GlcNAcβ1-6Manα1 branches in N-linked glycoproteins . This modification is often observed in malignant transformation and is associated with the stabilization of growth factor receptors, destabilization of intercellular adhesion, and acquisition of a migratory phenotype .

Propriétés

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3S,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12+,13?,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWNIYCPCRHGAE-DLDFRZNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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